5-Bromo-2,3-dichloroquinoxaline

CAS No.: 1092286-00-4

Cat. No.: VC3355113

Molecular Formula: C8H3BrCl2N2

Molecular Weight: 277.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092286-00-4 |

|---|---|

| Molecular Formula | C8H3BrCl2N2 |

| Molecular Weight | 277.93 g/mol |

| IUPAC Name | 5-bromo-2,3-dichloroquinoxaline |

| Standard InChI | InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H |

| Standard InChI Key | SJMFLJROEFRGAR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl |

Introduction

Chemical Structure and Properties

Structural Features

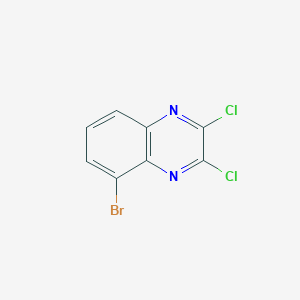

5-Bromo-2,3-dichloroquinoxaline consists of a quinoxaline skeleton with three halogen substituents. The core structure includes a benzene ring fused with a pyrazine ring, creating the quinoxaline backbone. The compound contains two chlorine atoms at positions 2 and 3 of the pyrazine ring and a bromine atom at position 5 of the benzene ring .

This halogenation pattern is significant from a chemical perspective, as the positions of these halogens influence the reactivity and electronic properties of the molecule. The structural identity of the compound is confirmed by various chemical identifiers:

The compound has several systematic and common names, including 5-Brom-2,3-dichlorchinoxalin (German) and Quinoxaline, 5-bromo-2,3-dichloro- (index name) .

Chemical Properties

The chemical properties of 5-Bromo-2,3-dichloroquinoxaline are largely influenced by its halogenated quinoxaline structure. The presence of three halogen substituents significantly affects the electronic distribution within the molecule, influencing its reactivity patterns .

Key chemical characteristics include:

-

Nucleophilic Substitution Potential: The chlorine atoms at positions 2 and 3 are typically susceptible to nucleophilic substitution reactions, a common reactivity pattern in dihaloquinoxalines. This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atoms in the pyrazine ring.

-

Electrophilic Character: The presence of electron-withdrawing halogens enhances the electrophilicity of the quinoxaline ring, particularly at positions 2 and 3.

-

Cross-Coupling Potential: The bromine substituent at position 5 makes the compound potentially valuable in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

-

Stability: Halogenated quinoxalines generally exhibit good thermal and chemical stability, which contributes to their utility in various applications.

These chemical properties make 5-Bromo-2,3-dichloroquinoxaline a potentially versatile building block in organic synthesis and materials science.

Analytical Characterization

Analytical characterization of 5-Bromo-2,3-dichloroquinoxaline is crucial for confirming its structure and assessing its purity. Based on the available data, the following characterization information has been reported:

-

Mass Spectrometry: Mass spectral data is available for this compound, which can be used for identification and structural confirmation .

-

Registry and Database Information:

For comprehensive characterization, additional analytical techniques would typically be employed, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

-

Infrared (IR) Spectroscopy

-

UV-Visible Spectroscopy

-

X-ray Crystallography (for solid-state structure)

-

High-Performance Liquid Chromatography (HPLC)

Applications

Research Applications

Based on the properties of similar quinoxaline derivatives, 5-Bromo-2,3-dichloroquinoxaline may have potential applications in:

-

Organic Synthesis: The compound can serve as a valuable building block for the synthesis of more complex quinoxaline-based molecules. The presence of reactive halogen substituents makes it particularly useful as an intermediate in various transformation reactions.

-

Materials Science: Halogenated quinoxalines have been explored for their potential in developing functional materials, particularly those with photoluminescent properties. The electronic properties conferred by the halogen substituents may contribute to interesting photophysical characteristics.

-

Chemical Intermediate: The compound's structure allows for selective functionalization at different positions, making it a potentially versatile intermediate in the synthesis of diverse quinoxaline derivatives with modified substituents.

Comparison with Related Compounds

5-Bromo-2,3-dichloroquinoxaline belongs to a family of halogenated quinoxalines. Comparing it with related compounds provides insights into structure-property relationships and potential applications. Table 2 presents a comparison with some structurally related compounds.

Table 2: Comparison of 5-Bromo-2,3-dichloroquinoxaline with Related Compounds

These positional isomers and related derivatives may exhibit subtle differences in physical properties, reactivity patterns, and potential applications due to the varying positions of substituents and resulting changes in electronic distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume